molecular formula C22H44N2O2 B3024428 N-[2-[(2-Hydroxyethyl)amino]ethyl]oleamide CAS No. 5839-65-6

N-[2-[(2-Hydroxyethyl)amino]ethyl]oleamide

Cat. No.: B3024428
CAS No.: 5839-65-6
M. Wt: 368.6 g/mol
InChI Key: NCMWZIWWCKZTJY-MDZDMXLPSA-N
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Description

N-[2-[(2-Hydroxyethyl)amino]ethyl]oleamide is a synthetic compound belonging to the class of long-chain 2-alkylaminoethanol amides.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[2-[(2-Hydroxyethyl)amino]ethyl]oleamide can be synthesized through the reaction of oleic acid with N-(2-aminoethyl)ethanolamine. The reaction typically involves heating the reactants under reflux conditions in the presence of a suitable catalyst to facilitate the formation of the amide bond .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

N-[2-[(2-Hydroxyethyl)amino]ethyl]oleamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-[2-[(2-Hydroxyethyl)amino]ethyl]oleamide involves its interaction with metal surfaces, forming a protective layer that inhibits corrosion. The compound’s amphiphilic nature allows it to adsorb onto metal surfaces, creating a barrier that prevents the interaction of corrosive agents with the metal .

Properties

CAS No.

5839-65-6

Molecular Formula

C22H44N2O2

Molecular Weight

368.6 g/mol

IUPAC Name

(E)-N-[2-(2-hydroxyethylamino)ethyl]octadec-9-enamide

InChI

InChI=1S/C22H44N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)24-19-18-23-20-21-25/h9-10,23,25H,2-8,11-21H2,1H3,(H,24,26)/b10-9+

InChI Key

NCMWZIWWCKZTJY-MDZDMXLPSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)NCCNCCO

SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCCNCCO

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCCNCCO

5839-65-6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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